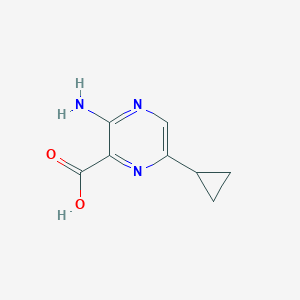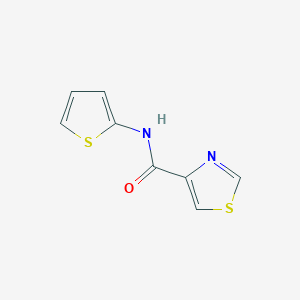
N-thiophen-2-yl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that features a thiophene ring attached to a thiazole ring, which in turn is connected to a carboxamide group. This compound is part of a broader class of thiophene derivatives known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Thiophene Derivatives Synthesis: The synthesis of thiophene derivatives often involves the reaction of thiophene with various electrophiles under specific conditions.
Thiazole Formation: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-haloaldehydes.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the functional group targeted.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and thiols.
Substitution: Amides, esters, and ethers.
Applications De Recherche Scientifique
N-thiophen-2-yl-1,3-thiazole-4-carboxamide has found applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-thiophen-2-yl-1,3-thiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
N-thiophen-2-yl-1,3-thiazole-4-carboxamide is compared to other similar compounds, such as:
Thiophene-2-carboxamide: Similar structure but lacks the thiazole ring.
1,3-Thiazole-4-carboxamide: Similar structure but lacks the thiophene ring.
N-thiophen-2-yl-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carboxamide.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C8H6N2OS2 |
|---|---|
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
N-thiophen-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H6N2OS2/c11-8(6-4-12-5-9-6)10-7-2-1-3-13-7/h1-5H,(H,10,11) |
Clé InChI |
OZVDQPUKBROYTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)NC(=O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methanol](/img/structure/B15357407.png)

![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)

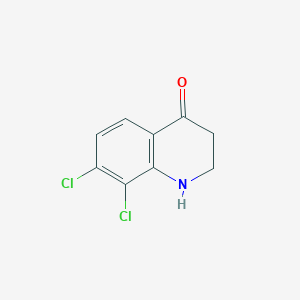
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
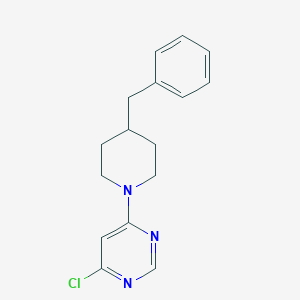
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)


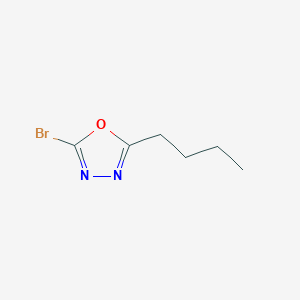
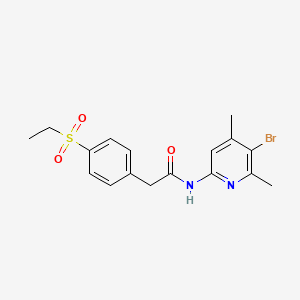
![Methyl 7-(2-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357466.png)
